![molecular formula C24H20ClN5O3S B11678767 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, a methylphenyl group, and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate precursors.
Introduction of Chlorophenyl and Methylphenyl Groups: These groups can be introduced via substitution reactions using chlorobenzene and methylbenzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction.
Condensation with Dihydroxyphenyl: The final step involves the condensation of the triazole derivative with a dihydroxyphenyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group and dihydroxyphenyl moiety are primary sites for oxidation.
Reduction Reactions
The triazole ring and hydrazide functional group participate in reduction.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic rings and the triazole core.
Condensation and Cyclization
The hydrazide group enables condensation with carbonyl compounds.
Hydrolysis and Degradation
Acidic or basic conditions cleave specific bonds.
Photochemical Reactions
UV irradiation induces structural changes.
Comparative Reactivity Insights
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Triazole vs. Hydrazide Reactivity : The triazole ring is more reactive toward electrophiles, while the hydrazide group dominates in condensation and reduction reactions .
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Steric Effects : The 4-methylphenyl group hinders substitutions at the triazole 3-position, directing reactions to the sulfanyl site .
Scientific Research Applications
Structural Characteristics
This compound is characterized by a complex structure that includes:
- A triazole ring , which is known for its diverse biological activities.
- A sulfanyl group , enhancing its pharmacological properties.
- A hydrazide moiety , which often contributes to the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial activity. The presence of the triazole ring is crucial as it has been linked to various antimicrobial mechanisms. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. The compound has shown promise in preliminary studies as an anticancer agent. Its ability to interfere with cancer cell proliferation may be attributed to its unique structural features, which allow it to interact with biological targets involved in cell division and survival .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor , a target for anti-inflammatory drugs. This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or asthma .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were evaluated for their antibacterial properties against various pathogens. The compound demonstrated notable activity against E. coli, supporting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of similar triazole derivatives revealed that they could induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways essential for cancer cell survival .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes or cellular pathways. The triazole ring and aromatic groups may interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
Uniqueness
This compound is unique due to the presence of multiple functional groups that can participate in various chemical reactions. The combination of a triazole ring, chlorophenyl, methylphenyl, and dihydroxyphenyl groups provides a versatile scaffold for further modification and application in different fields.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide (CAS No. 893726-63-1) belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H16ClN5OS
- Molecular Weight : 373.86 g/mol
- Structural Features : The compound contains a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which are critical for its biological activity.
Antimicrobial Activity
- Mechanism of Action : Triazole derivatives often exhibit antimicrobial properties through the inhibition of ergosterol synthesis in fungal cells, leading to cell membrane disruption.
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Research Findings :
- A study demonstrated that triazole derivatives show significant activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
- Compounds similar to the target compound were reported to possess moderate to good antimicrobial activity with Minimum Inhibitory Concentrations (MIC) ranging from 15 to 30 µg/mL against selected pathogens .
- Case Study :
Anticancer Activity
- Mechanism of Action : The anticancer effects are often attributed to the ability of triazole compounds to induce apoptosis in cancer cells and inhibit tumor growth through various cellular pathways.
-
Research Findings :
- A derivative of the target compound was evaluated against colon carcinoma HCT-116 cells, showing an IC50 value of 6.2 µM, indicating potent anticancer activity .
- Additional studies highlighted that related compounds demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 µM .
- Case Study :
Comparative Table of Biological Activities
Activity Type | Compound Name | MIC/IC50 Value | Target Organism/Cell Line |
---|---|---|---|
Antimicrobial | 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}... | 15-30 µg/mL | Staphylococcus aureus, E. faecalis |
Anticancer | 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}... | 6.2 µM | HCT-116 colon carcinoma |
Anticancer | Related triazole derivative | 27.3 - 43.4 µM | T47D breast cancer |
Properties
Molecular Formula |
C24H20ClN5O3S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O3S/c1-15-2-9-19(10-3-15)30-23(16-4-7-18(25)8-5-16)28-29-24(30)34-14-22(33)27-26-13-17-6-11-20(31)12-21(17)32/h2-13,31-32H,14H2,1H3,(H,27,33)/b26-13+ |
InChI Key |
XGXPDVHQLVFBBS-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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